(2H4)Acetaldehyde

Übersicht

Beschreibung

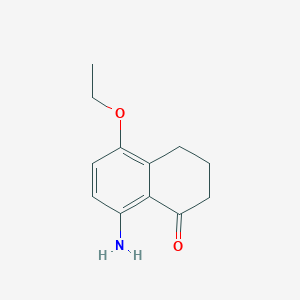

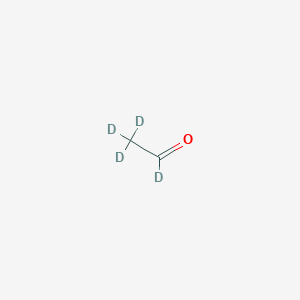

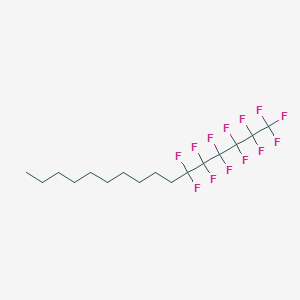

(2H4)Acetaldehyde, also known as Acetaldehyde-D4, is a variant of acetaldehyde where all the hydrogen atoms are replaced by deuterium . It has a molecular formula of C2D4O and a molecular weight of 48.0772 .

Synthesis Analysis

Acetaldehyde can be synthesized through several methods. One of the major methods is the dehydrogenation and oxidation of ethanol . Another method involves the reverse phase (RP) HPLC method with simple conditions .

Molecular Structure Analysis

The molecular structure of (2H4)Acetaldehyde consists of two carbon atoms, four deuterium atoms, and one oxygen atom .

Chemical Reactions Analysis

Acetaldehyde plays a significant role in various chemical reactions. It reacts with low molecular weight phenolics in white and red wines . It is also involved in the production of ethyl acetate via ethanol dehydrogenation .

Physical And Chemical Properties Analysis

(2H4)Acetaldehyde is a mobile liquid with a pungent, somewhat fruity odor . It has a boiling point of 20.2°C and a melting point of -123.5°C . It is miscible in all proportions with water and most common organic solvents .

Wissenschaftliche Forschungsanwendungen

Internal Standard for Analytical Methods

Acetaldehyde-d4 is commonly used as an internal standard in analytical chemistry to ensure accuracy and precision in the quantification of alcohols and their oxidative products. This is crucial in fields like forensics and life sciences .

Study of Alcoholic Beverage Oxidation

Research has shown that Acetaldehyde-d4 can be formed in alcoholic beverages and other consumer products containing ethanol due to long storage times. Its formation and reactivity are studied to understand the chemical changes that occur over time .

Environmental and Food Sample Analysis

Acetaldehyde-d4 plays a role in the development of analytical methods for determining and controlling aldehydes in environmental and food samples, which is important for understanding their sources, toxicity, and effects on human health .

DNA Adduct Research

The compound is used in the study of DNA adducts, such as N2-ethyl-2’-deoxyguanosine (Et-dG), which are generated from acetaldehyde. It helps in obtaining isotope internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis .

Quantitative Analysis of Neurotransmitters

In neuroscience, Acetaldehyde-d4 is utilized for the derivatization of neurotransmitters like norepinephrine to improve chromatography, sensitivity, and stability during quantitative analysis .

E-cigarette Vapor Analysis

The compound has been used to develop new analytical methods for the direct analysis of carbonyl compounds in vaporized liquids from e-cigarettes, contributing to the study of their potential health impacts .

Safety and Hazards

(2H4)Acetaldehyde is classified as a flammable liquid and vapor. It can cause serious eye irritation, respiratory irritation, and is suspected of causing genetic defects. It is also classified as a potential carcinogen . It can cause irritation to the eyes, nose, and throat, and can lead to dermatitis, conjunctivitis, cough, central nervous system depression, and delayed pulmonary edema .

Wirkmechanismus

Target of Action

Acetaldehyde-d4, also known as 1,2,2,2-tetradeuterioethanone, primarily targets the enzyme aldehyde dehydrogenase . This enzyme is responsible for the metabolism of acetaldehyde, a compound that naturally occurs in the body .

Mode of Action

The mode of action of Acetaldehyde-d4 involves its interaction with its primary target, aldehyde dehydrogenase. Consumption of certain substances, such as disulfiram, inhibits aldehyde dehydrogenase, causing acetaldehyde to build up in the body . This buildup of acetaldehyde results in various physiological changes, including flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms .

Biochemical Pathways

Acetaldehyde-d4 is involved in the metabolic pathway of alcohol. When alcohol is ingested, it is first converted into acetaldehyde by the enzyme alcohol dehydrogenase. Acetaldehyde is then further metabolized by aldehyde dehydrogenase into acetate . In the presence of substances that inhibit aldehyde dehydrogenase, such as disulfiram, acetaldehyde accumulates in the body .

Pharmacokinetics

It is known that the compound has a boiling point of 21°c and a melting point of -125°c . It is stored at a temperature of -20°C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The accumulation of acetaldehyde in the body due to the action of Acetaldehyde-d4 can lead to a complex of highly unpleasant symptoms, referred to as the disulfiram-alcohol reaction . This reaction is proportional to the dosage of both disulfiram and alcohol .

Action Environment

The action, efficacy, and stability of Acetaldehyde-d4 can be influenced by various environmental factors. For instance, the compound’s vapor pressure is 14.05 psi at 20°C , and its autoignition temperature is 347°F . These properties suggest that the compound’s action may be affected by temperature and pressure conditions. Furthermore, the compound’s action can also be influenced by the presence of other substances in the body, such as alcohol and disulfiram .

Eigenschaften

IUPAC Name |

1,2,2,2-tetradeuterioethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167531 | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H4)Acetaldehyde | |

CAS RN |

1632-89-9 | |

| Record name | Acetaldehyde-1,2,2,2-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H4]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

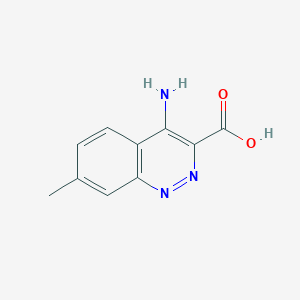

![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)

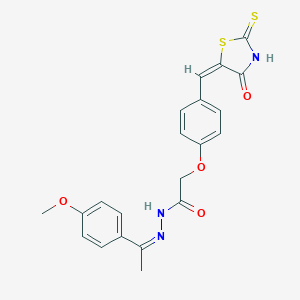

![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)